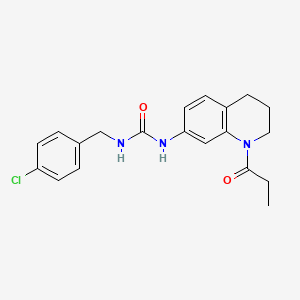

1-(4-Chlorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Chlorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound belongs to the class of urea derivatives and has shown promising results in various studies.

Wissenschaftliche Forschungsanwendungen

Cleavage and Conversion to Secondary Amines

Research demonstrates the utility of chloroformate agents in cleaving 1-benzyl-1,2,3,4-tetrahydro-2-methylisoquinolines to yield tertiary stilbene urethanes, which can be further reduced or hydrogenolyzed to secondary amines. This process is significant for the synthesis of compounds like 6′-(Hydroxymethyl)-laudanosine, showcasing a method for the strategic manipulation of isoquinoline derivatives (Kim, Lee, & Wiegrebe, 1984).

Anion Receptor Assembly and Selectivity

Metal-controlled assembly of urea-based anion receptors demonstrates the potential of utilizing such compounds in aprotic media to form complexes that act as selective anion receptors. This highlights their application in molecular recognition and sensing technologies, particularly in discriminating between different anions based on their geometrical arrangements (Amendola, Boiocchi, Colasson, & Fabbrizzi, 2006).

Antagonists for TRPV1

Research into chroman and tetrahydroquinoline ureas has revealed their potential as potent TRPV1 antagonists. These compounds, particularly those with aryl substituents on specific positions, show significant in vitro potency at TRPV1, suggesting their application in chronic and acute pain management. This research also addresses the challenge of minimizing CYP3A4 inhibition, crucial for drug development (Schmidt et al., 2011).

Synthesis of Carbamoyl Chlorides and Ureas

Innovative methodologies for preparing carbamoyl chlorides and unsymmetrical ureas from tertiary amines using phosgene or its safer equivalent, triphosgene, have been developed. This approach facilitates the synthesis of N-alkyl-N-benzyl(substituted)tetrahydroisoquinolines, among others, demonstrating the versatility of these compounds in synthetic organic chemistry (Lemoucheux, Rouden, Ibazizène, Sobrio, & Lasne, 2003).

Tetrahydroisoquinoline-Derived Antagonists

Tetrahydroisoquinoline derivatives with urea functions have been identified as selective antagonists for the TRPM8 channel receptor, suggesting their potential use in prostate cancer treatment. The synthesis and structural optimization of these compounds highlight their application in medicinal chemistry and drug development for targeting specific ion channels (De Petrocellis et al., 2016).

Eigenschaften

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O2/c1-2-19(25)24-11-3-4-15-7-10-17(12-18(15)24)23-20(26)22-13-14-5-8-16(21)9-6-14/h5-10,12H,2-4,11,13H2,1H3,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBXHYHUMKIDPIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-thienyl)ethanol](/img/structure/B2723540.png)

![(E)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2723544.png)

![7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2723548.png)

![ethyl 4-{[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2723553.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-nitrobenzamide hydrochloride](/img/structure/B2723562.png)